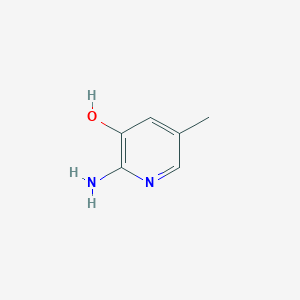

2-Amino-5-methylpyridin-3-ol

Vue d'ensemble

Description

2-Amino-5-methylpyridin-3-ol (AMP) is a heterocyclic compound that is widely used as a building block for the synthesis of a variety of different compounds. It is a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. AMP is an important component of many natural products, and is also used as a starting material for the synthesis of a wide range of heterocyclic compounds.

Applications De Recherche Scientifique

Ligand Discovery and Structural Validation

2-Amino-5-methylpyridin-3-ol derivatives have been identified as ligands for the BAZ2B bromodomain, a notable discovery in medicinal chemistry. For instance, 3-amino-2-methylpyridine derivatives, closely related to 2-Amino-5-methylpyridin-3-ol, have been successfully used in ligand discovery through automatic docking and pharmacophore search approaches, further validated by protein crystallography (Marchand, Lolli, & Caflisch, 2016).

Antimicrobial Activity

Compounds featuring 2-Amino-5-methylpyridin-3-ol have demonstrated considerable antimicrobial activity. For example, studies on [Ag(2-amino-3-methylpyridine)(2)]NO(3) and related compounds have shown significant activity against various bacteria and yeasts, including Staphylococcus aureus and Candida albicans (Abu-Youssef et al., 2010).

Molecular Structure and DNA Binding

Research on novel derivatives like 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one has provided insights into molecular structures, DNA binding affinities, and antioxidant activities. These studies involve X-ray diffraction, quantum chemical computation, and molecular docking studies, offering a comprehensive understanding of the compound's interaction with DNA and its potential biological activities (Yılmaz et al., 2020).

Fluorescent Sensing and Logic Gate Applications

Compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, which are structurally related to 2-Amino-5-methylpyridin-3-ol,have been developed as fluorescent sensors for detecting ions such as aluminum. These sensors exhibit an "OFF-ON" type mode in the presence of Al3+ ions and have been applied in bacterial cell imaging, demonstrating potential for biological and chemical analysis applications (Yadav & Singh, 2018).

Electrocatalytic Applications

The electrocatalytic properties of 2-Amino-5-methylpyridin-3-ol derivatives are significant in chemical synthesis. For example, research on the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids led to the efficient production of 6-aminonicotinic acid. This process presents a novel approach in organic synthesis, especially in creating valuable compounds under mild conditions (Feng et al., 2010).

Crystal Structure and Resonance Studies

The amino-imino resonance forms of 2-Amino-5-methylpyridin-3-ol derivatives have been a subject of interest in crystallography. Studies using IR spectroscopy, X-ray crystallography, and DFT have provided insights into their ground-state structures, revealing the dominance of imino resonance forms (Yan et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-5-methylpyridin-3-ol may also interact with various biological targets.

Mode of Action

For instance, 3-fluoro-5-methylpyridin-4-amine, a related compound, has been reported to block potassium channels . This suggests that 2-Amino-5-methylpyridin-3-ol might also interact with its targets in a similar manner, potentially altering cellular functions.

Biochemical Pathways

Pyridoxine, a structurally related compound, is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid . It’s possible that 2-Amino-5-methylpyridin-3-ol may affect similar biochemical pathways.

Pharmacokinetics

Its lipophilicity, as indicated by the Log Po/w values, suggests that it may have good membrane permeability .

Propriétés

IUPAC Name |

2-amino-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCYFNHOHNHFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552083 | |

| Record name | 2-Amino-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20348-17-8 | |

| Record name | 2-Amino-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)